N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 917096-84-5
VCID: VC3239851
InChI: InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-1-3-8(4-2-7)17(15,16)14-6-5-13/h1-4,14H,5-6,13H2
SMILES: C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN
Molecular Formula: C9H11F3N2O2S
Molecular Weight: 268.26 g/mol

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

CAS No.: 917096-84-5

Cat. No.: VC3239851

Molecular Formula: C9H11F3N2O2S

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide - 917096-84-5

Specification

CAS No. 917096-84-5
Molecular Formula C9H11F3N2O2S
Molecular Weight 268.26 g/mol
IUPAC Name N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-1-3-8(4-2-7)17(15,16)14-6-5-13/h1-4,14H,5-6,13H2
Standard InChI Key HOVKSPHQQLXZON-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN

Introduction

Chemical Identity and Properties

Basic Identification Parameters

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide is uniquely identified by its CAS number 917096-84-5. This specific identifier allows researchers and manufacturers to accurately reference this compound in scientific literature and regulatory documentation . The compound belongs to the larger family of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH-).

Molecular Structure and Properties

The molecular structure of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide consists of a benzene ring substituted with a trifluoromethyl group and a sulfonamide moiety linked to an aminoethyl chain. This arrangement confers specific chemical and physical properties that are summarized in Table 1.

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide

PropertyValue
Molecular FormulaC₉H₁₁F₃N₂O₂S
Molecular Weight268.256 g/mol
Exact Mass268.049
LogP3.1144
Polar Surface Area (PSA)80.57
AppearanceSolid
Melting PointNot Available
Boiling PointNot Available
DensityNot Available
Flash PointNot Available

The compound features a molecular formula of C₉H₁₁F₃N₂O₂S, indicating the presence of nine carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom . With a molecular weight of 268.256 g/mol, it falls within the range of small molecule compounds commonly explored in medicinal chemistry.

Structural Analysis

The structure of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide can be analyzed in terms of its functional groups:

  • A para-substituted benzene ring

  • A trifluoromethyl group (-CF₃) at the para position

  • A sulfonamide group (-SO₂NH-) linking the aromatic ring to the aminoethyl chain

  • A primary amine (-NH₂) at the terminal position of the ethyl chain

This arrangement of functional groups contributes to the compound's chemical behavior, including its solubility profile, reactivity patterns, and potential biological interactions .

Toxicological Information

Irritation and Corrosivity

N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide has been classified as causing:

  • Skin irritation (Category 2)

  • Eye irritation (Category 2)

  • Respiratory tract irritation (Specific target organ toxicity - single exposure, Category 3)

These classifications suggest that the compound can cause irritation upon contact with skin and eyes or when inhaled.

Ecological Information

Environmental Fate and Behavior

Data regarding the environmental persistence, degradability, and bioaccumulative potential of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide is limited. The compound has a calculated LogP value of 3.1144, which suggests moderate lipophilicity and potential for bioaccumulation in organisms .

Ecotoxicity

Transport and Regulatory Information

Regulatory Status

The regulatory status of N-(2-Aminoethyl)-4-(trifluoromethyl)benzenesulfonamide may vary by jurisdiction. For international trade and customs purposes, the compound is associated with HS Code 2935009090 . This harmonized system code categorizes the compound within the broader class of sulfonamides.

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